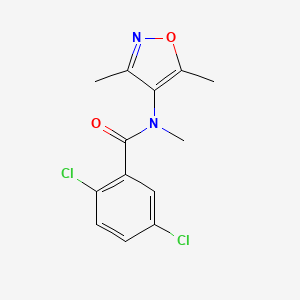
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Dihydroartemisinin-quinoline hybrid (DHAQ) and is a hybrid molecule derived from artemisinin and quinoline. Dihydroartemisinin is an antimalarial drug, and quinoline is a class of organic compounds that has been used to treat malaria, lupus, and arthritis.
Mecanismo De Acción
The mechanism of action of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It has also been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria.
Biochemical and physiological effects:
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the formation of new blood vessels that supply tumors with nutrients. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one in lab experiments include its potent antimalarial, antitumor, and anti-inflammatory properties. It has also been shown to have low toxicity in animal studies. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one. One area of research could focus on improving the solubility of the compound to make it more effective in treating diseases. Another area of research could focus on identifying the specific molecular targets of the compound to better understand its mechanism of action. Additionally, research could focus on developing new derivatives of the compound with improved properties for treating specific diseases.
Métodos De Síntesis
The synthesis of 1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one involves the reaction of artemisinin with 4-chloroquinoline in the presence of a base. The reaction produces a mixture of dihydroartemisinin and quinoline, which is then treated with sodium hydride and 2-chloro-N-(4-methoxyphenyl)acetamide to produce the final product.
Aplicaciones Científicas De Investigación
1-Propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have antimalarial, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use in treating diseases such as lupus, arthritis, and cancer.
Propiedades
IUPAC Name |
1-propan-2-yl-3-quinolin-4-ylsulfanylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11(2)18-10-8-15(16(18)19)20-14-7-9-17-13-6-4-3-5-12(13)14/h3-7,9,11,15H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNNTWHASHMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)SC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)





![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)


![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)